Differential RIPK1 Kinase Inhibition: Nec-1i is >100-fold Less Active than Nec-1
In a direct head-to-head comparison using an in vitro RIPK1 kinase assay, Nec-1i (the inactive control) was found to be ~100-fold less effective at inhibiting human RIP1 kinase activity compared to the active compound Nec-1 [1]. This stark difference in potency validates the use of Nec-1i as a negative control to confirm that any observed biological effects are specifically due to RIPK1 inhibition by Nec-1 [1].
| Evidence Dimension | Inhibition of human RIPK1 kinase activity |
|---|---|
| Target Compound Data | ~100-fold less active |
| Comparator Or Baseline | Nec-1 (active compound) |
| Quantified Difference | >100-fold reduction in potency |
| Conditions | In vitro radioactive ATP assay with recombinant GST-hRIPK1 [1] |
Why This Matters
This data provides the foundational quantitative justification for selecting Nec-1i as a specific negative control for RIPK1-dependent necroptosis experiments, ensuring that off-target effects or RIPK1-independent mechanisms are not mistakenly attributed to RIPK1 inhibition.
- [1] Takahashi, N., Duprez, L., Grootjans, S., et al. Necrostatin-1 analogues: Critical issues on the specificity, activity and in vivo use in experimental disease models. Cell Death Dis. 3, e437 (2012). View Source
